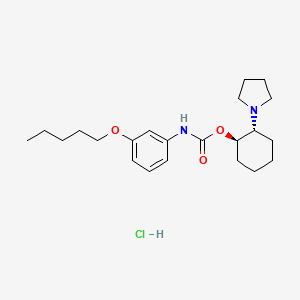
Pentakain hydrochlorid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pentakain hydrochlorid is a chemical compound known for its diverse applications in various fields such as chemistry, biology, medicine, and industry. It is a hydrochloride salt form of a specific active ingredient, which enhances its solubility and stability, making it suitable for various formulations and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Pentakain hydrochlorid typically involves a multi-step chemical process. The initial step often includes the preparation of the base compound, followed by its conversion into the hydrochloride salt. The reaction conditions usually involve controlled temperatures, specific pH levels, and the use of solvents to facilitate the reactions.
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large-scale reactors where the reaction parameters are meticulously controlled to ensure high yield and purity. The process may involve the use of catalysts and advanced purification techniques such as crystallization and filtration to obtain the final product.
Análisis De Reacciones Químicas
Types of Reactions
Pentakain hydrochlorid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: The compound can be reduced by adding hydrogen or removing oxygen, resulting in reduced forms.
Substitution: this compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various acids and bases for substitution reactions. The conditions often involve specific temperatures, pressures, and the presence of catalysts to drive the reactions efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.
Aplicaciones Científicas De Investigación
Pentakain hydrochlorid has a wide range of scientific research applications:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is employed in biological studies to understand its effects on cellular processes and pathways.
Medicine: this compound is investigated for its potential therapeutic effects and is used in the formulation of certain medications.
Industry: It finds applications in the manufacturing of various industrial products due to its chemical properties.
Mecanismo De Acción
The mechanism of action of Pentakain hydrochlorid involves its interaction with specific molecular targets and pathways. It may bind to certain receptors or enzymes, modulating their activity and leading to the desired biological effects. The exact pathways and targets can vary depending on the specific application and the biological system involved.
Comparación Con Compuestos Similares
Similar Compounds
Compounds similar to Pentakain hydrochlorid include other hydrochloride salts of active ingredients, such as:
- Lidocaine hydrochloride
- Procaine hydrochloride
- Bupivacaine hydrochloride
Uniqueness
What sets this compound apart from these similar compounds is its unique chemical structure, which may confer specific properties such as solubility, stability, and efficacy in certain applications. Its distinct mechanism of action and the range of reactions it undergoes also contribute to its uniqueness.
Propiedades
Número CAS |
77656-21-4 |
|---|---|
Fórmula molecular |
C22H35ClN2O3 |
Peso molecular |
411.0 g/mol |
Nombre IUPAC |
[(1R,2R)-2-pyrrolidin-1-ylcyclohexyl] N-(3-pentoxyphenyl)carbamate;hydrochloride |
InChI |
InChI=1S/C22H34N2O3.ClH/c1-2-3-8-16-26-19-11-9-10-18(17-19)23-22(25)27-21-13-5-4-12-20(21)24-14-6-7-15-24;/h9-11,17,20-21H,2-8,12-16H2,1H3,(H,23,25);1H/t20-,21-;/m1./s1 |
Clave InChI |
BSMUOLWVMZUZON-MUCZFFFMSA-N |
SMILES isomérico |
CCCCCOC1=CC=CC(=C1)NC(=O)O[C@@H]2CCCC[C@H]2N3CCCC3.Cl |
SMILES canónico |
CCCCCOC1=CC=CC(=C1)NC(=O)OC2CCCCC2N3CCCC3.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


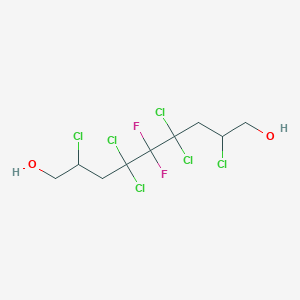
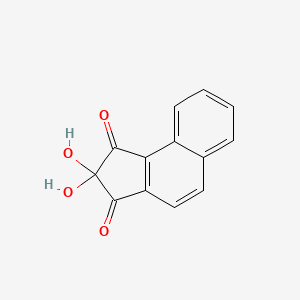

![2,6,6-Trimethylbicyclo[3.1.1]hept-1-ene-3-peroxol](/img/structure/B14451427.png)
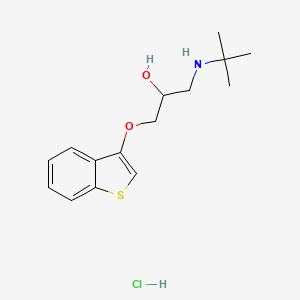
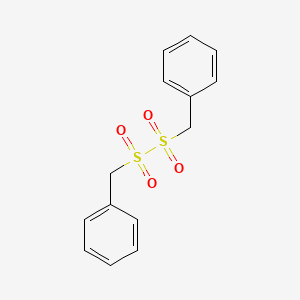
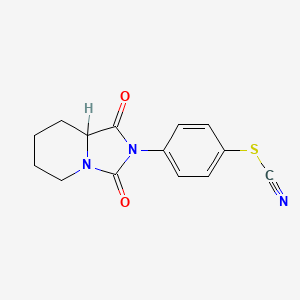
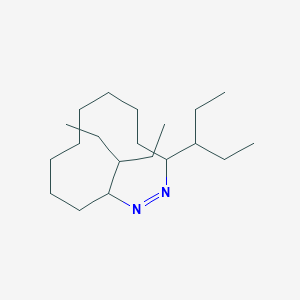
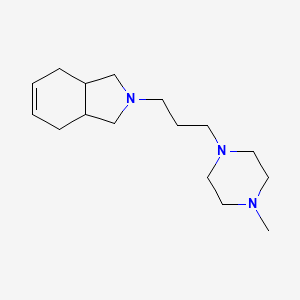

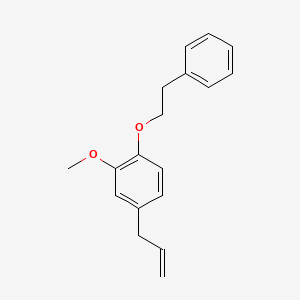

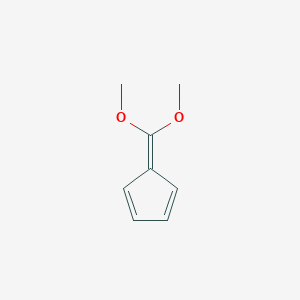
![Lithium [2-(4,4-dimethyl-4,5-dihydro-1,3-oxazol-2-yl)phenyl]methanide](/img/structure/B14451493.png)
